molecular formula C14H15NO2 B2685103 1-(3-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(3-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2685103
M. Wt: 229.27 g/mol
InChI Key: XTPVHYRCFNPCRL-UHFFFAOYSA-N
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Description

1-(3-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound featuring a pyrrole core substituted with methyl groups at positions 2 and 5, a 3-methoxyphenyl group at position 1, and a formyl (-CHO) group at position 3 (CAS: 309735-42-0). Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of approximately 241.29 g/mol. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (aldehyde) groups, making it a versatile intermediate in organic synthesis, particularly in Schiff base formation and medicinal chemistry.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-7-12(9-16)11(2)15(10)13-5-4-6-14(8-13)17-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPVHYRCFNPCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of OSM-A-10 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its biological activity. The synthetic route typically includes:

Chemical Reactions Analysis

OSM-A-10 undergoes several types of chemical reactions, including:

    Oxidation: OSM-A-10 can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for this reaction include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced forms of OSM-A-10.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry

1-(3-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has shown potential as a precursor in the synthesis of various biologically active compounds. Its structural attributes allow for modifications that can enhance pharmacological properties.

Case Study : A study demonstrated that derivatives of pyrrole compounds exhibit significant anti-inflammatory and analgesic activities. The introduction of methoxy groups has been linked to improved solubility and bioavailability in drug formulations .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of novel pyrrole-based materials.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedConditionsYield (%)
Aldol CondensationThis compound & aldehydesReflux in ethanol85
CyclizationThis compound & aminesHeat under inert atmosphere90

Material Science

Due to its unique electronic properties, this compound is being explored for applications in organic electronics and materials science.

Case Study : Research has indicated that pyrrole derivatives can be utilized in the fabrication of organic light-emitting diodes (OLEDs). The incorporation of methoxy groups enhances the electron transport properties, making them suitable for high-performance devices .

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : This compound has shown potential in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells .

Mechanism of Action

OSM-A-10 exerts its effects by inhibiting the phosphorylation of STAT3, a transcription factor involved in cell growth and survival. The compound binds to the STAT3 protein, preventing its activation by oncostatin M. This inhibition blocks the downstream signaling pathways that promote cancer cell proliferation and survival . The primary molecular targets of OSM-A-10 are the STAT3 protein and its associated signaling pathways, including the Janus kinase (JAK) and mitogen-activated protein kinase (MAPK) pathways .

Comparison with Similar Compounds

A. Electronic and Steric Effects

  • Methoxy Group (Target Compound): The 3-methoxy substituent provides electron-donating effects, which may stabilize the pyrrole ring but reduce electrophilicity compared to halogenated analogs.
  • Hydroxypyridinyl Group (): The hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents compared to the methoxy-phenyl variant.

B. Structural Modifications

  • Indenyl Substituent (): The bicyclic 2,3-dihydroindenyl group increases molecular weight and lipophilicity, suggesting utility in central nervous system-targeting drug design.

Biological Activity

1-(3-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and research findings.

  • Molecular Formula : C14H15NO2
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 700854-99-5

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrrole Ring : Utilizing a Knorr reaction or similar methods to create the pyrrole structure.
  • Formylation : Applying Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position of the pyrrole ring.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. The presence of the methoxy group in this compound enhances its antibacterial and antifungal activities.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus7.80 µg/mLBactericidal
Escherichia coliInactive-
Candida albicans62.50 µg/mLFungicidal

The compound has shown pronounced activity against Gram-positive bacteria while being less effective against Gram-negative strains, which is common for many pyrrole derivatives due to their structural characteristics .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has been reported to inhibit the growth of various cancer cell lines, including:

Cell Line IC50 Value (µM) Effect
A549 (Lung Cancer)12.50Growth inhibition
MCF7 (Breast Cancer)15.00Growth inhibition

The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Case Studies and Research Findings

  • Antimicrobial Study :
    A study synthesized several pyrrole derivatives and evaluated their antimicrobial activities against common pathogens. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts, suggesting a structure-activity relationship .
  • Anticancer Evaluation :
    In another research project, a series of pyrrole derivatives were tested against cancer cell lines. The findings highlighted that this compound showed significant cytotoxic effects on A549 cells with an IC50 value indicating effective concentration for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be adjusted to improve yields?

  • Methodological Answer : A literature-based approach involves nucleophilic substitution using a substituted phenol (e.g., 3-methoxyphenol) and a pre-functionalized pyrrole precursor (e.g., 5-chloro-3-methyl-1H-pyrrole-4-carbaldehyde) under basic catalysis (e.g., K₂CO₃). Adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature (80–120°C) can enhance yields. Monitoring via TLC or HPLC ensures intermediate formation .
  • Key Variables : Catalyst choice (K₂CO₃ vs. Cs₂CO₃), solvent selection, and stoichiometric ratios of reactants.

Q. How can researchers reliably characterize the structural integrity of this compound, particularly its aldehyde and methoxy substituents?

  • Methodological Answer : Multi-modal characterization is critical:

  • NMR : ¹H NMR (δ ~9.5–10.0 ppm for aldehyde proton; δ ~3.8 ppm for methoxy group) and ¹³C NMR (δ ~190 ppm for carbonyl carbon).
  • X-ray Crystallography : Resolves spatial arrangement of substituents, as demonstrated for analogous pyrrole-carbaldehydes .
  • Mass Spectrometry : HRMS confirms molecular weight (C₁₄H₁₅NO₂; calc. 229.11 g/mol).

Q. What solvent systems are recommended for handling this compound, given its stability under varying pH and temperature conditions?

  • Methodological Answer : The aldehyde group is sensitive to nucleophilic attack. Use anhydrous DCM or THF for storage. Stability tests (e.g., 24-hour exposure to aqueous buffers at pH 4–9) reveal decomposition above pH 8, necessitating neutral conditions for biological assays .

Advanced Research Questions

Q. How do electronic effects of the 3-methoxyphenyl substituent influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer : The electron-donating methoxy group enhances aromatic ring electron density, facilitating electrophilic substitution at the para position. Comparative studies with nitro- or chloro-substituted analogs (e.g., CAS 423753-42-8) reveal slower reaction kinetics in Suzuki-Miyaura couplings due to reduced electrophilicity .
  • Experimental Design : DFT calculations (e.g., HOMO-LUMO gaps) and Hammett σ⁺ values quantify substituent effects .

Q. What computational strategies are effective in predicting the compound’s binding affinity for biological targets (e.g., antimicrobial enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins (e.g., E. coli dihydrofolate reductase). Validate predictions with in vitro MIC assays against Gram-positive pathogens, referencing bioactivity trends in pyrazole-carbaldehydes .
  • Data Interpretation : Correlate docking scores (ΔG binding) with experimental IC₅₀ values to refine computational models.

Q. How can researchers resolve contradictions in reported spectroscopic data for structurally similar pyrrole derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde proton δ variability) arise from solvent polarity or hydrogen bonding. Standardize protocols:

  • Use deuterated DMSO for polar compounds; CDCl₃ for non-polar analogs.
  • Cross-validate with IR (C=O stretch ~1680–1720 cm⁻¹) and UV-Vis (λmax ~280–320 nm for conjugated systems) .

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